molecular formula C11H22N4O2 B2632333 N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 1209726-29-3

N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No.: B2632333
CAS No.: 1209726-29-3
M. Wt: 242.323
InChI Key: XERYPBWBBJICQG-UHFFFAOYSA-N
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Description

N1-Isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide is an asymmetric oxalamide derivative featuring an isobutyl group on one terminal amine and a 4-methylpiperazinyl group on the other. Oxalamides, as di-amides of oxalic acid, are renowned for their hydrogen-bonding capabilities and structural rigidity, which make them valuable in materials science, crystal engineering, and bioactive molecule design . The asymmetric substitution in this compound introduces distinct steric and electronic effects, differentiating it from symmetric oxalamides like N,N′-dimethyl oxalamide (DMO).

Properties

IUPAC Name

N'-(4-methylpiperazin-1-yl)-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O2/c1-9(2)8-12-10(16)11(17)13-15-6-4-14(3)5-7-15/h9H,4-8H2,1-3H3,(H,12,16)(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERYPBWBBJICQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NN1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of oxalyl chloride with isobutylamine and 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Oxalyl Chloride Reaction: Oxalyl chloride is reacted with isobutylamine in the presence of a base such as triethylamine to form the intermediate isobutyl oxalamide.

    Piperazine Substitution: The intermediate is then reacted with 4-methylpiperazine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Conformational Differences

  • N,N′-Dimethyl Oxalamide (DMO) : A symmetric oxalamide with methyl groups on both termini. X-ray studies confirm a planar trans conformation, enabling strong self-complementary hydrogen bonding . In contrast, the asymmetric substitution in N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide likely disrupts this symmetry, leading to altered torsional angles and reduced crystallinity .
  • Compound C2 (β-Alanine-Oxalamide Hybrid) : Features β-alanine residues adjacent to the oxalamide core. The methylene group adopts a torsional angle of 180° relative to the oxalamide plane, promoting rigidity . The bulkier isobutyl and 4-methylpiperazinyl groups in the target compound may sterically hinder such planar conformations.
  • Marine Alkaloid 5 (Dibrominated Oxalamide) : Contains a dibrominated aromatic moiety and a formamide group. NMR data (δ 160.4 ppm for oxalamide carbonyl) align with typical oxalamide shifts, but the target compound’s aliphatic substituents would result in distinct NMR profiles (e.g., upfield shifts for alkyl protons) .

Table 1: Structural Comparison of Selected Oxalamides

Compound Substituents Symmetry Torsional Angles Key Applications
This compound Isobutyl, 4-methylpiperazinyl Asymmetric Variable (steric hindrance) Polymer additives, drug candidates
N,N′-Dimethyl Oxalamide (DMO) Methyl, Methyl Symmetric 180° (planar) Crystal engineering, hydrogen-bond templates
Marine Alkaloid 5 Dibrominated aryl, formamide Asymmetric N/A Bioactive marine natural products
Compound C2 (β-Alanine hybrid) β-Alanine residues Symmetric 180° (rigid) Thermoplastic elastomers

Hydrogen-Bonding and Material Properties

Symmetric oxalamides like DMO form robust hydrogen-bond networks (two donors/acceptors per molecule), enhancing thermal stability and mechanical strength in polymers . In contrast, the asymmetric substituents in this compound may reduce hydrogen-bonding efficiency, as steric bulk from the isobutyl group and the 4-methylpiperazinyl group’s tertiary amine could limit intermolecular interactions. For example:

  • Melting Points : Symmetric oxalamides (e.g., DMO) exhibit high melting points (>200°C) due to dense packing, while asymmetric derivatives like the target compound likely have lower melting points, improving processability in polymer blends .
  • Solubility: The 4-methylpiperazinyl group introduces pH-dependent solubility, as protonation of the tertiary amine in acidic environments enhances hydrophilicity. This contrasts with non-ionic oxalamides (e.g., marine alkaloid 5), which rely on halogenation for solubility modulation .

Biological Activity

N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This compound features an oxalamide backbone, which is known for its diverse biological properties, particularly in pharmacology. The synthesis of this compound typically involves the reaction of oxalyl chloride with isobutylamine and 4-methylpiperazine, leading to a structure that may interact with various biological targets.

Synthetic Route

The synthesis of this compound can be summarized in two main steps:

  • Formation of Isobutyl Oxalamide : Oxalyl chloride reacts with isobutylamine in the presence of a base (e.g., triethylamine) to form the intermediate isobutyl oxalamide.
  • Piperazine Substitution : The intermediate undergoes substitution with 4-methylpiperazine to yield the final product.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially offering therapeutic benefits in conditions such as cancer and neurological disorders.

Research Findings

Recent studies have investigated the biological activity of this compound, focusing on its potential as a drug candidate:

  • Inhibition Studies : Preliminary findings suggest that this compound may inhibit certain deacetylases involved in cancer progression, similar to other oxalamide derivatives .
  • Cell Viability Assays : In vitro assays have indicated that this compound can reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamideSimilar oxalamide structurePotential anticancer activity
N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamideSimilar oxalamide structureInvestigated for neuroprotective effects

Case Study 1: Anticancer Activity

A study conducted on various oxalamide derivatives, including this compound, demonstrated significant cytotoxic effects against human leukemia cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

Case Study 2: Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound. In models of neurodegenerative diseases, it was found to enhance neuronal survival and reduce oxidative stress markers, suggesting its utility in treating conditions like Alzheimer's disease .

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